molecular formula C36H27N B1591794 Tri(biphenyl-4-yl)amine CAS No. 6543-20-0

Tri(biphenyl-4-yl)amine

Cat. No. B1591794
CAS RN: 6543-20-0
M. Wt: 473.6 g/mol
InChI Key: RORPOZIIMCFMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri(biphenyl-4-yl)amine, also known as TPBA, is an organic compound and an amine derivative of biphenyl. It is a white solid that is soluble in organic solvents, such as chloroform and ethanol. TPBA is of interest to researchers due to its wide range of scientific applications, including its use as a reagent in organic synthesis and its ability to act as a catalyst in various reactions. In addition, TPBA has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Scientific Research Applications

OLED Technology and Material Design

Tri(biphenyl-4-yl)amine and its derivatives are primarily used in the field of organic light-emitting diodes (OLEDs). The material is involved in crafting star-shaped bipolar host molecules like TIBN derivatives, which blend hole-transporting triphenylamine and electron-transporting benzimidazole moieties. These molecules are pivotal in fabricating phosphorescent OLEDs, significantly enhancing performance when implemented through spin-coating techniques. The energy levels of these molecules can be tailored, offering a strategic approach to optimize OLED functionality (Ge et al., 2008). Similarly, TBBI and Me-TBBI, solution-processible bipolar molecules, are utilized for highly efficient single-layer OLEDs, featuring excellent thermal stability and significant performance improvements (Ge et al., 2008).

Photoinitiators for Polymerization

Another application of Tri(biphenyl-4-yl)amine derivatives is in the realm of polymerization. Certain star-shaped derivatives act as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These systems exhibit superior polymerization efficiencies and are instrumental in overcoming oxygen inhibition, marking a significant advancement in LED-induced polymerization techniques (Zhang et al., 2015).

Electroluminescent Devices

In electroluminescent devices, the blend of Tri(biphenyl-4-yl)amine derivatives with other materials forms an exciplex, showcasing emissions crucial for the device's functionality. The utilization of these exciplexes as emitting layers in devices leads to high efficiencies and performance, attributed to processes like thermally activated delayed fluorescence (TADF) (Zhang et al., 2015).

Material Synthesis for Optoelectronic Devices

The compound also plays a role in the synthesis of materials for optoelectronic devices. For instance, N,N-bis (4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine is synthesized for this purpose, demonstrating the versatile nature of Tri(biphenyl-4-yl)amine in material science and its significance in advancing optoelectronic technologies (Chmovzh & Rakitin, 2021).

properties

IUPAC Name

4-phenyl-N,N-bis(4-phenylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H27N/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37(35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORPOZIIMCFMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593741
Record name N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri(biphenyl-4-yl)amine

CAS RN

6543-20-0
Record name N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
25
Citations
H Inada, K Ohnishi, S Nomura, A Higuchi… - Journal of Materials …, 1994 - pubs.rsc.org
Tri(biphenyl-4-yl)amine is found to constitute a new class of photo- and electro-active amorphous molecular materials. The material readily forms an amorphous glass with a glass-…
Number of citations: 62 pubs.rsc.org
A Higuchi, K Ohnishi, S Nomura, H Inada… - Journal of Materials …, 1992 - pubs.rsc.org
Tri(bipheny1-4-yl)amine and Tri(p-terphenyl-4-yl)amine as a Novel Class of Molecules for Amorphous Molecular Materials Page 1 J. MATER. CHEM., 1992,2(10), 1109-1 I10 1109 Tri(bipheny1-4-yl)amine …
Number of citations: 61 pubs.rsc.org
AK Mahto, Kuldeep, S Barik, RK Gajula… - …, 2023 - Wiley Online Library
Solid‐state fluorescent materials are in huge demand owing to their potential applications in sensors, imaging, and LEDs. The molecular aggregations in the solid state limit their usage …
Z Li, Z Wu, B Jiao, P Liu, D Wang, X Hou - Chemical Physics Letters, 2012 - Elsevier
Novel 2,4-difluorophenyl-functionalized triphenylamine and its dimer, namely tris(2′,4′-difluorobiphenyl-4-yl)-amine (3FT) and N 4 ,N 4 ,N 4 ′,N 4 ′-tetrakis-(2′,4′-…
Number of citations: 28 www.sciencedirect.com
AK Mahto, M Jaya Prakash - 2023 - dspace.nitrkl.ac.in
Many fluorescent molecules based on triarylamine backbone have been synthesized and explored their potential applications for sensing and solid-state fluorescence properties. The …
Number of citations: 0 dspace.nitrkl.ac.in
JI Sam, H Kageyama, S Nomura… - … Crystals and Liquid …, 1997 - Taylor & Francis
For the purpose of developing photo- and electro-active amorphous molecular materials, tris[4-(2-thienyl)phenyl]amine (TTPA) was synthesized and its molecular and crystal structures, …
Number of citations: 17 www.tandfonline.com
Y Shirota, S Nomura… - Organic Light-Emitting …, 1998 - spiedigitallibrary.org
Charge transport in the glassy state of a variety of low molecular-weight organic compounds has ben studied. The hole drift mobility of the molecular glass was found to be of the order …
Number of citations: 12 www.spiedigitallibrary.org
Y Shirota - Journal of Materials Chemistry, 2000 - pubs.rsc.org
This article concentrates on our recent results on several classes of photo- and electro-active organic materials that permit thin film formation and discusses their synthesis, properties, …
Number of citations: 978 pubs.rsc.org
Y Shirota, H Kageyama - Chemical reviews, 2007 - ACS Publications
Electronic and optoelectronic devices using organic materials as active elements, for example, organic light-emitting diodes (OLEDs), organic photovoltaic devices (OPVs), organic field-…
Number of citations: 114 pubs.acs.org
M Yano, K Tamada, M Nakai, K Mitsudo, Y Kashiwagi - Colorants, 2022 - mdpi.com
Four triphenylamines with extended π-systems were synthesized. Cyclic voltammetry (CV) measurements showed that they gave radical cations, which are stable in solution. Radical …
Number of citations: 2 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.